![molecular formula C6H10FN B12934789 4-Fluorobicyclo[2.1.1]hexan-1-amine](/img/structure/B12934789.png)
4-Fluorobicyclo[2.1.1]hexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorobicyclo[211]hexan-1-amine is a bicyclic amine compound characterized by a fluorine atom attached to the bicyclo[211]hexane structure
Méthodes De Préparation
The synthesis of 4-Fluorobicyclo[2.1.1]hexan-1-amine typically involves photochemical reactions. One efficient method is the [2+2] cycloaddition reaction, which utilizes photochemistry to create new building blocks. This approach allows for the derivatization of the compound with numerous transformations, opening the gate to sp3-rich new chemical space . Industrial production methods may involve similar photochemical processes, ensuring high yields and purity.
Analyse Des Réactions Chimiques
4-Fluorobicyclo[2.1.1]hexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-Fluorobicyclo[2.1.1]hexan-1-amine has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological systems and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 4-Fluorobicyclo[2.1.1]hexan-1-amine exerts its effects involves interactions with molecular targets and pathways. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to various biological targets. This can lead to specific interactions with enzymes, receptors, or other proteins, modulating their activity and resulting in desired biological effects.
Comparaison Avec Des Composés Similaires
4-Fluorobicyclo[2.1.1]hexan-1-amine can be compared to other similar compounds, such as:
4-Fluorobicyclo[2.2.1]heptane: Another bicyclic compound with a fluorine atom, but with a different ring structure.
4-Fluorobicyclo[2.2.2]octane: Similar in having a fluorine atom and a bicyclic structure, but with an additional carbon atom in the ring.
3-Fluorobicyclo[1.1.1]pentane: A smaller bicyclic compound with a fluorine atom, differing in the number of carbon atoms and ring size.
The uniqueness of this compound lies in its specific ring structure and the position of the fluorine atom, which can significantly influence its chemical and biological properties .
Propriétés
Formule moléculaire |
C6H10FN |
|---|---|
Poids moléculaire |
115.15 g/mol |
Nom IUPAC |
4-fluorobicyclo[2.1.1]hexan-1-amine |
InChI |
InChI=1S/C6H10FN/c7-5-1-2-6(8,3-5)4-5/h1-4,8H2 |
Clé InChI |
JWSSEEFWRZXKGK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC1(C2)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


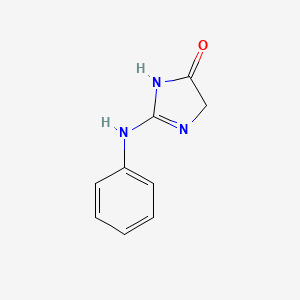
![1-(9-Nitro-5-phenyl-2,5-dihydrobenzo[b]oxepin-7-yl)cyclopropane-1-carbonitrile](/img/structure/B12934717.png)

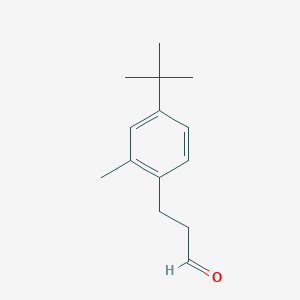
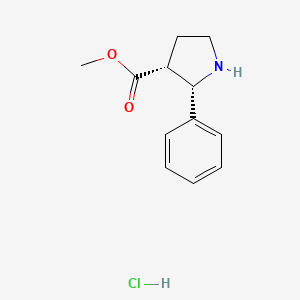
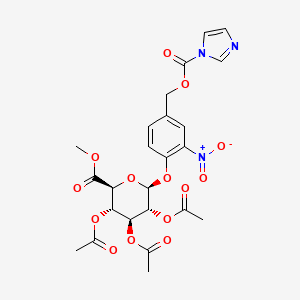
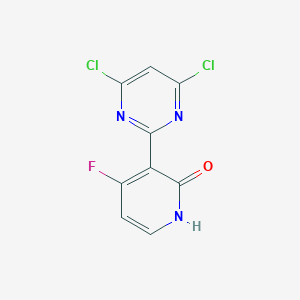
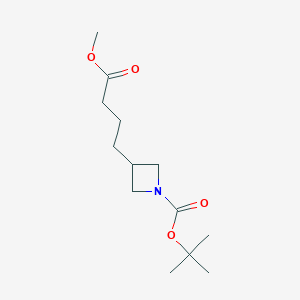
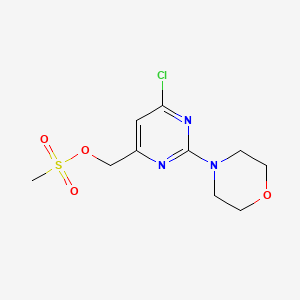
![Benzamide, N-[2-(1-piperidinyl)-3-(2-thienyl)-6-quinoxalinyl]-](/img/structure/B12934782.png)
